molecular formula C16H22N2O5S B3340441 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid CAS No. 568566-60-9

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid

Cat. No.: B3340441
CAS No.: 568566-60-9
M. Wt: 354.4 g/mol
InChI Key: JJVKRATVEXYRKZ-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid is a complex organic compound with a molecular formula of C15H23N3O3S. This compound is characterized by the presence of a morpholine ring, a piperidine ring, and a sulfonyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

    Formation of the Benzoic Acid Core: The initial step involves the synthesis of the benzoic acid core, which can be achieved through various organic reactions such as Friedel-Crafts acylation.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoic acid derivative is replaced by the morpholine group.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a sulfonylation reaction, where the sulfonyl group acts as a linker between the benzoic acid core and the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine rings can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols, etc.); reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Derivatives with different nucleophiles replacing the morpholine or piperidine rings

Scientific Research Applications

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine and piperidine rings contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)aniline
  • 2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)phenol

Uniqueness

2-Morpholin-4-yl-5-(piperidine-1-sulfonyl)-benzoic acid is unique due to the presence of both morpholine and piperidine rings, which provide distinct chemical and biological properties. The combination of these rings with the sulfonyl group and benzoic acid core enhances the compound’s versatility in various applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-morpholin-4-yl-5-piperidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-16(20)14-12-13(24(21,22)18-6-2-1-3-7-18)4-5-15(14)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKRATVEXYRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206498
Record name 2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

568566-60-9
Record name 2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568566-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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